
5-Chloro-8-methyl-3-phenyl-2-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-methyl-3-phenyl-2-quinolinol is a chemical compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methyl-3-phenyl-2-quinolinol typically involves the Ullmann-type coupling reaction. This reaction involves the nucleophilic substitution of a halogen atom from a precursor compound with an azide group, followed by reduction to form the desired quinoline derivative . The reaction conditions often include the use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline serving as a ligand and proton source .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
5-Chloro-8-methyl-3-phenyl-2-quinolinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can result in various halogenated quinoline derivatives.
科学的研究の応用
5-Chloro-8-methyl-3-phenyl-2-quinolinol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: It serves as a probe in studying biological processes involving quinoline compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-8-methyl-3-phenyl-2-quinolinol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular functions.
類似化合物との比較
Similar Compounds
5-Chloro-8-hydroxyquinoline: Another quinoline derivative with similar chemical properties.
8-Quinolinol: A parent compound of many quinoline derivatives.
5,7-Dichloro-8-hydroxy-2-methylquinoline: A related compound with additional chlorine substitutions.
Uniqueness
5-Chloro-8-methyl-3-phenyl-2-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 3-position and methyl group at the 8-position differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes.
特性
CAS番号 |
1031928-28-5 |
|---|---|
分子式 |
C16H12ClNO |
分子量 |
269.72 g/mol |
IUPAC名 |
5-chloro-8-methyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-7-8-14(17)13-9-12(16(19)18-15(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChIキー |
JROXIQBNVVUVOA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=O)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S,9S,10R,11S,13S,14S,17R)-17-(2-tert-butylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12617987.png)

![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
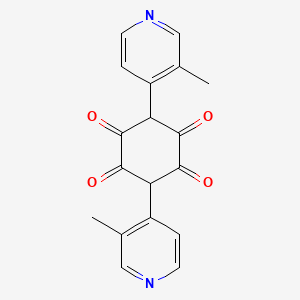
![1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12618005.png)
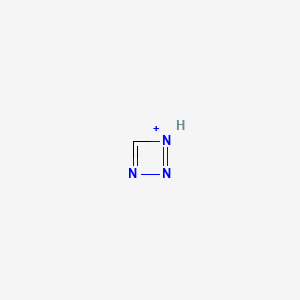

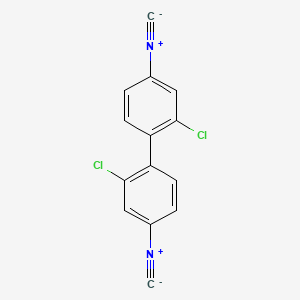
![(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12618039.png)
![Carbamic acid, N-[(6-hydroxybenzo[b]thien-2-yl)iminomethyl]-, 1,1-dimethylethyl ester](/img/structure/B12618057.png)

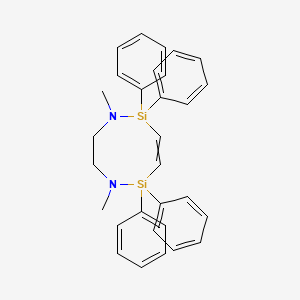
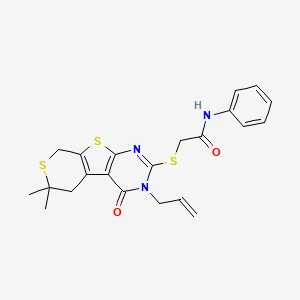
![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618082.png)
